molecular formula C18H16F3N5OS B2612782 2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034556-17-5

2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No. B2612782
CAS RN: 2034556-17-5
M. Wt: 407.42
InChI Key: SQXHSHFYLYKDFU-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It was found from a structure-based virtual screen made on IDO1 active site .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of the compound was confirmed using 1H NMR and mass spectra .


Chemical Reactions Analysis

The compound is a result of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it exhibited excellent anti-tumor activity with low IC50 values, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity. Testing against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains revealed its inhibitory effects. Further studies could explore its mechanism of action and potential applications in combating bacterial infections .

Analgesic and Anti-Inflammatory Effects

Preliminary investigations suggest that this compound may possess analgesic and anti-inflammatory properties. These attributes are crucial for managing pain and inflammation associated with various conditions .

Antioxidant Potential

Antioxidants play a vital role in protecting cells from oxidative damage. The compound’s antioxidant activity warrants exploration, as it could contribute to overall health and disease prevention .

Enzyme Inhibition

The compound has shown inhibitory effects against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzyme inhibitors have implications in various physiological processes and diseases .

Antiviral Activity

Researchers have investigated the compound’s antiviral properties. While specific details are limited, further studies could explore its potential in combating viral infections .

In silico pharmacokinetic and molecular modeling studies have also been summarized, providing insights into its behavior within biological systems. Researchers hope that this review article will aid in the rational design and development of new target-oriented drugs based on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffolds for multifunctional disease treatment . Keep in mind that ongoing research may uncover additional applications and mechanisms of action for this intriguing compound. 🌟

Mechanism of Action

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents . The compound is able to dysregulate the balance between immune tolerance and immunity, leading to an escape of the tumor cells from immune control .

Future Directions

The compound represents a novel class of IDO1 inhibitors with potential applications in cancer immunotherapy . Future research could focus on further optimizing the potency and selectivity of these inhibitors, as well as exploring their potential synergies with other immunotherapeutic agents .

properties

IUPAC Name

2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c19-18(20,21)12-6-7-14-24-25-15(26(14)9-12)8-22-16(27)13-10-28-17(23-13)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXHSHFYLYKDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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